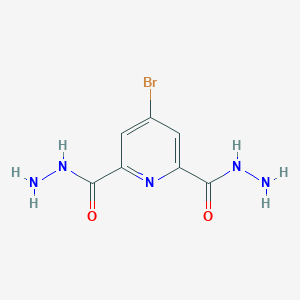
4-Bromopyridine-2,6-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromopyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H8BrN5O2 and a molecular weight of 274.07 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and carbohydrazide groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2,6-dicarbohydrazide typically involves the reaction of 4-bromopyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Bromopyridine-2,6-dicarboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to obtain the desired quality.
化学反应分析
Types of Reactions
4-Bromopyridine-2,6-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-Bromopyridine-2,6-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coordination compounds.
作用机制
The mechanism of action of 4-Bromopyridine-2,6-dicarbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and carbohydrazide groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
4-Bromopyridine-2,6-dicarbohydrazide can be compared with other similar compounds, such as:
4-Chloropyridine-2,6-dicarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoropyridine-2,6-dicarbohydrazide: Similar structure but with a fluorine atom instead of bromine.
4-Iodopyridine-2,6-dicarbohydrazide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
4-bromopyridine-2,6-dicarbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPRZIRYSINFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473640 |
Source


|
| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329974-08-5 |
Source


|
| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
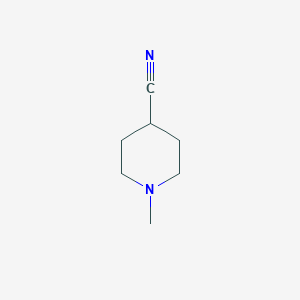
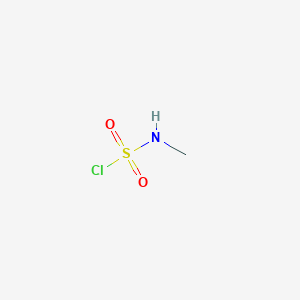
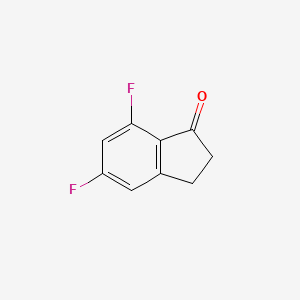

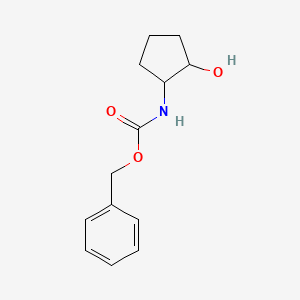


![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)
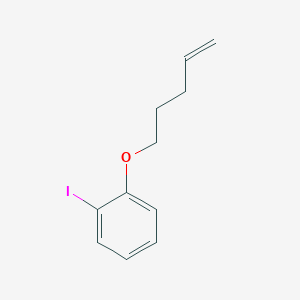

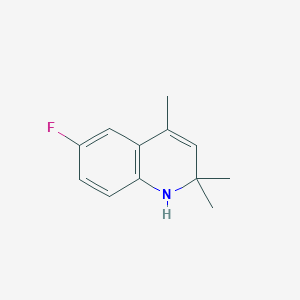

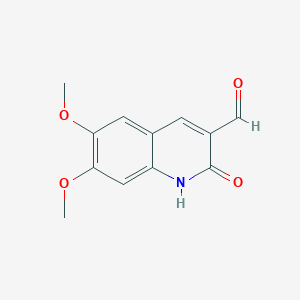
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
